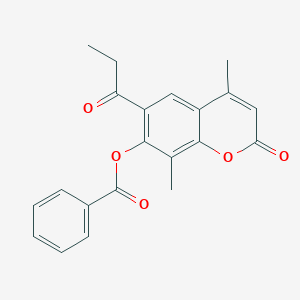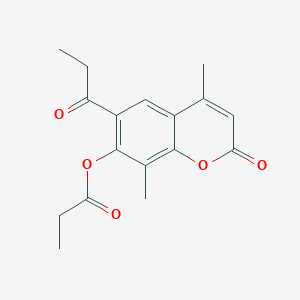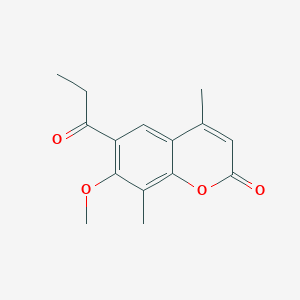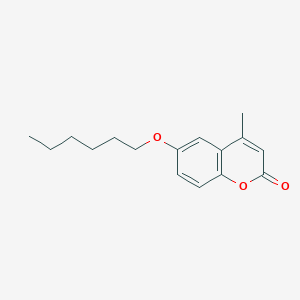![molecular formula C12H11FN4S B293398 6-(2-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293398.png)
6-(2-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of triazolothiadiazoles and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 6-(2-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can affect various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(2-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. However, one limitation is that the compound may have toxic effects at high doses, which can affect the reliability of the results.
Orientations Futures
There are several future directions for research on 6-(2-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to explore its anti-tumor effects and potential use in cancer therapy. Additionally, more research is needed to understand the compound's mechanism of action and potential side effects at different doses.
In conclusion, 6-(2-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential therapeutic applications. Its synthesis method has been well-established, and it has been found to exhibit various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand its therapeutic potential and mechanism of action.
Méthodes De Synthèse
The synthesis of 6-(2-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 2-fluorobenzonitrile with propylthiosemicarbazide, followed by cyclization with thionyl chloride. The resulting compound is then reacted with sodium azide to yield the final product.
Applications De Recherche Scientifique
Research on 6-(2-Fluorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various therapeutic areas. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as an anti-depressant and anti-convulsant agent.
Propriétés
Formule moléculaire |
C12H11FN4S |
|---|---|
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
6-(2-fluorophenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11FN4S/c1-2-5-10-14-15-12-17(10)16-11(18-12)8-6-3-4-7-9(8)13/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
YWAFPVDHYOBSBR-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3F |
SMILES canonique |
CCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate](/img/structure/B293322.png)

![7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B293325.png)



![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293332.png)

![8-acetyl-3-butyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293338.png)